3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-3-6-12(15-9-10)16-13(19)7-4-11-5-8-14(20)18(2)17-11/h3,5-6,8-9H,4,7H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUBOQRMKJGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring and a propanamide group, contributing to its unique chemical behavior. Its IUPAC name reflects its complex structure, which includes both a pyridazine and a pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| CAS Number | 1018298-07-1 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory processes. By inhibiting PDE4, the compound may help modulate levels of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects .
Biological Activities
1. Antiinflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, analogs have shown efficacy in reducing inflammation in animal models by decreasing pro-inflammatory cytokine production .
2. Antioxidant Activity
The compound is also being investigated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that related compounds can scavenge free radicals effectively.
3. Potential Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridazine ring can enhance its potency against tumor cells . For instance, compounds with similar structural features have demonstrated significant activity against human glioblastoma and melanoma cell lines .
Case Studies
Several studies have explored the biological effects of related compounds:
Case Study 1: PDE4 Inhibition
A study on pyridazinone derivatives revealed that they could selectively inhibit PDE4, leading to reduced inflammation in models of chronic obstructive pulmonary disease (COPD). The findings suggest that structural modifications can enhance selectivity and potency against PDE4 .
Case Study 2: Antitumor Activity
In vitro assays on various cancer cell lines showed that certain derivatives of the compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This highlights the potential for developing new anticancer agents based on this scaffold .
Research Findings
Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity:
Scientific Research Applications
Pharmacological Properties
Research has indicated that compounds containing the pyridazinone moiety exhibit a range of biological activities, including:
- Anticonvulsant Activity : Pyridazinone derivatives have been studied for their anticonvulsant properties. For instance, certain analogues have shown significant efficacy in reducing seizure activity in animal models .
- Antitumor Activity : The compound's structure suggests potential anticancer properties. Studies have demonstrated that pyridazinone derivatives can inhibit tumor cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Anti-inflammatory Effects : Some pyridazinone derivatives have been reported to exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Case Studies
Several studies have highlighted the applications of similar pyridazinone compounds:
- Anticonvulsant Study : A study on a related compound demonstrated its efficacy in preventing seizures in rodent models, suggesting that modifications in the pyridazinone structure can enhance anticonvulsant activity .
- Cancer Research : Research involving pyridazinone derivatives showed promising results against various cancer cell lines, indicating their potential as therapeutic agents in oncology. For example, a derivative exhibited IC50 values lower than standard chemotherapeutics, showcasing its potency .
- Inflammation Models : In vitro studies have indicated that certain pyridazinone derivatives can significantly reduce markers of inflammation in cell cultures, supporting their potential use in treating inflammatory disorders .
Comparison with Similar Compounds
N-(4-hydroxy-6-methylpyrimidin-2-yl) Analog (BK43465)
- Structural Difference : Replaces the pyridine ring with a 4-hydroxy-6-methylpyrimidin-2-yl group.
- Impact on Properties :
- Polarity : The hydroxyl and pyrimidine groups increase hydrogen-bonding capacity, improving aqueous solubility compared to the target compound.
- Bioactivity : Pyrimidine derivatives often exhibit affinity for kinase or nucleotide-binding targets due to mimicry of purine/pyrimidine bases.
- Molecular Weight : Higher (289.29 g/mol) due to additional nitrogen and oxygen atoms.
N-(1,3-thiazol-2-yl) Analog (BK70383)
- Structural Difference : Features a sulfur-containing thiazole ring instead of pyridine.
- Molecular Weight: Lower (264.30 g/mol) due to reduced carbon count and sulfur substitution.
Hypothetical Pharmacokinetic and Pharmacodynamic Trends
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Lipophilicity : The 5-methylpyridin-2-yl group in the target compound likely confers intermediate lipophilicity compared to the polar pyrimidine (BK43465) and electron-rich thiazole (BK70383) analogs.
- Solubility : The target compound’s pyridine group may reduce aqueous solubility relative to BK43465 but improve it compared to BK70383.
- Target Selectivity : Pyridine derivatives often engage in π-π stacking with aromatic residues (e.g., in kinases), while thiazoles may favor sulfur-mediated covalent binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
